3-(2,3-Difluorobenzoyl)pyridine
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Overview
Description
3-(2,3-Difluorobenzoyl)pyridine is an organic compound with the molecular formula C12H7F2NO It is a derivative of pyridine, where the pyridine ring is substituted with a 2,3-difluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Difluorobenzoyl)pyridine typically involves the reaction of 2,3-difluorobenzoyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Difluorobenzoyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms in the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .
Scientific Research Applications
3-(2,3-Difluorobenzoyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3-Difluorobenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the benzoyl group enhances its reactivity and ability to form stable complexes with various biomolecules. This can lead to the modulation of biological pathways and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Difluorobenzoyl)pyridine
- 3-(3,4-Difluorobenzoyl)pyridine
- 3-(2,5-Difluorobenzoyl)pyridine
Comparison
Compared to other similar compounds, 3-(2,3-Difluorobenzoyl)pyridine is unique due to the specific positioning of the fluorine atoms on the benzoyl group. This positioning can influence its chemical reactivity and interactions with other molecules, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C12H7F2NO |
---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
(2,3-difluorophenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C12H7F2NO/c13-10-5-1-4-9(11(10)14)12(16)8-3-2-6-15-7-8/h1-7H |
InChI Key |
LENDJHBKTLXBBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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